molecular formula C18H20N2O4S2 B11226416 6-methyl-N-[2-(methylsulfanyl)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

6-methyl-N-[2-(methylsulfanyl)phenyl]-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11226416
M. Wt: 392.5 g/mol
InChI Key: HBZQETVWNREGHW-UHFFFAOYSA-N
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Description

4-METHANESULFONYL-6-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by its unique structure, which includes a methanesulfonyl group, a methyl group, and a phenyl group with a methylsulfanyl substitution

Preparation Methods

The synthesis of 4-METHANESULFONYL-6-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the benzoxazine core. The synthetic route may include:

    Formation of the Benzoxazine Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Functional Groups: The methanesulfonyl, methyl, and methylsulfanyl groups are introduced through various organic reactions, such as sulfonation, alkylation, and thiolation.

    Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions, often involving catalysts and solvents to facilitate the reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

4-METHANESULFONYL-6-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the sulfonyl group, using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-METHANESULFONYL-6-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-METHANESULFONYL-6-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 4-METHANESULFONYL-6-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE include other benzoxazine derivatives with different substituents. These compounds may share similar chemical properties but differ in their reactivity and applications. For example:

    4-METHANESULFONYL-6-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Unique due to its specific functional groups.

    4-CHLORO-6-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Similar structure but with a chlorine substituent, leading to different reactivity.

    4-METHANESULFONYL-6-METHYL-N-[2-(METHYLSULFANYL)PHENYL]-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE: Another derivative with a different sulfonyl group, affecting its chemical behavior.

Properties

Molecular Formula

C18H20N2O4S2

Molecular Weight

392.5 g/mol

IUPAC Name

6-methyl-N-(2-methylsulfanylphenyl)-4-methylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C18H20N2O4S2/c1-12-8-9-15-14(10-12)20(26(3,22)23)11-16(24-15)18(21)19-13-6-4-5-7-17(13)25-2/h4-10,16H,11H2,1-3H3,(H,19,21)

InChI Key

HBZQETVWNREGHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CN2S(=O)(=O)C)C(=O)NC3=CC=CC=C3SC

Origin of Product

United States

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